molecular formula C13H13ClFNO2S B15112099 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid

Cat. No.: B15112099
M. Wt: 301.76 g/mol
InChI Key: MATFJIZJOUXBSE-UHFFFAOYSA-N
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Description

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid is a chemical compound with the molecular formula C13H12FNO2S It is known for its unique structure, which includes a benzoic acid moiety linked to a fluorinated thiophene ring via an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-thiophenemethylamine with 4-formylbenzoic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The fluorinated thiophene ring can interact with various enzymes or receptors, modulating their activity. The aminomethyl group may facilitate binding to biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(5-Fluoro-2-methoxyphenyl)methyl]amino}methyl)benzoic acid
  • 4-({[(5-Fluoro-2-thienyl)methyl]amino}methyl)benzoic acid hydrochloride

Uniqueness

This compound is unique due to the presence of the fluorinated thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13ClFNO2S

Molecular Weight

301.76 g/mol

IUPAC Name

4-[[(5-fluorothiophen-2-yl)methylamino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C13H12FNO2S.ClH/c14-12-6-5-11(18-12)8-15-7-9-1-3-10(4-2-9)13(16)17;/h1-6,15H,7-8H2,(H,16,17);1H

InChI Key

MATFJIZJOUXBSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(S2)F)C(=O)O.Cl

Origin of Product

United States

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